
3\',5\'-cAMP Na Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate: is a derivative of adenosine triphosphate (ATP) and serves as a second messenger in various biological processes. It plays a crucial role in intracellular signal transduction, conveying the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate typically involves the enzymatic conversion of ATP to 3’,5’-cyclic Adenosine Monophosphate by adenylate cyclase. This enzyme is activated by various signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors .
Industrial Production Methods: Industrial production of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylate cyclase. The product is then purified through a series of chromatographic techniques to achieve the desired purity and concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphodiesterases, converting it to adenosine monophosphate (AMP).
Oxidation and Reduction: Involves the transfer of electrons, although specific conditions and reagents vary.
Common Reagents and Conditions:
Phosphodiesterases: Enzymes that catalyze the hydrolysis of 3’,5’-cyclic Adenosine Monophosphate to AMP.
Oxidizing and Reducing Agents: Specific agents depend on the desired reaction pathway.
Major Products:
Adenosine Monophosphate (AMP): The primary product of hydrolysis.
Various Oxidized or Reduced Forms: Depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study cyclic nucleotide signaling pathways.
Biology: Plays a crucial role in cellular signaling, regulating various physiological processes such as metabolism, gene expression, and cell proliferation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated cyclic nucleotide signaling, such as certain cancers and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate involves its role as a second messenger in intracellular signal transduction. It is synthesized from ATP by adenylate cyclase and activates protein kinase A (PKA) by binding to its regulatory subunits. This activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function. Additionally, 3’,5’-cyclic Adenosine Monophosphate can bind to and regulate the function of ion channels and other cyclic nucleotide-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Adenosine Monophosphate (AMP): A direct product of 3’,5’-cyclic Adenosine Monophosphate hydrolysis.
Adenosine Triphosphate (ATP): The precursor molecule from which 3’,5’-cyclic Adenosine Monophosphate is synthesized.
8-Bromo-3’,5’-cyclic Adenosine Monophosphate Sodium Salt: A cell-permeable analog with greater resistance to phosphodiesterases.
Uniqueness: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate is unique due to its specific role as a second messenger in various signaling pathways, particularly in the activation of protein kinase A and regulation of ion channels. Its ability to convey the effects of hormones that cannot pass through the plasma membrane distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H13N5NaO7P |
|---|---|
Molekulargewicht |
369.20 g/mol |
IUPAC-Name |
sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate |
InChI |
InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
FKBJSPWBAQGFIV-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


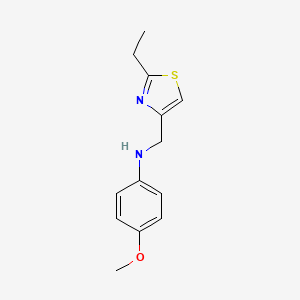
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
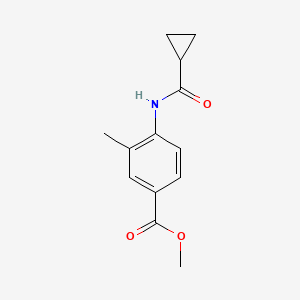


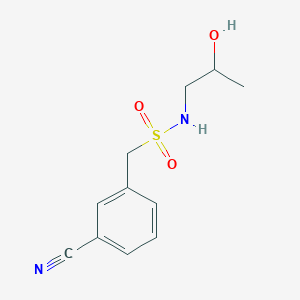
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
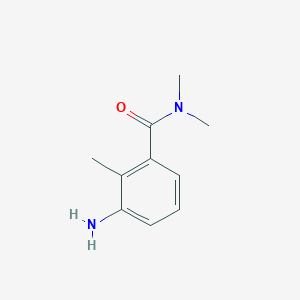
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
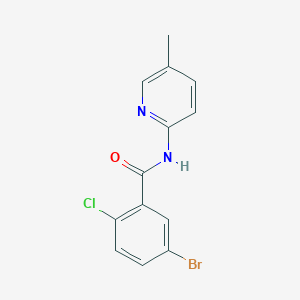
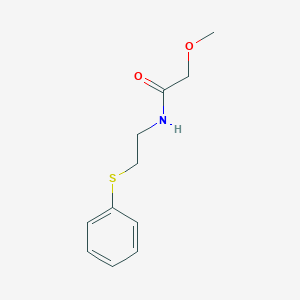
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
